Dihydrogambogic acid

Description

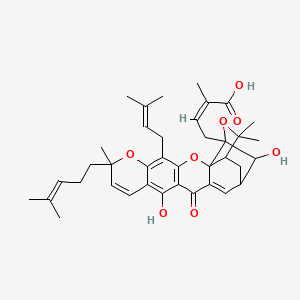

Structure

2D Structure

Properties

Molecular Formula |

C38H46O8 |

|---|---|

Molecular Weight |

630.8 g/mol |

IUPAC Name |

(Z)-4-[12,18-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14-oxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid |

InChI |

InChI=1S/C38H46O8/c1-20(2)10-9-15-36(8)16-14-24-29(39)28-30(40)26-18-23-19-27-35(6,7)46-37(33(23)41,17-13-22(5)34(42)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,33,39,41H,9,12,15,17,19H2,1-8H3,(H,42,43)/b22-13- |

InChI Key |

VZXLWEWYBUGLJA-XKZIYDEJSA-N |

Isomeric SMILES |

CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(C5(OC6(C)C)C/C=C(/C)\C(=O)O)O)O)C)C |

Canonical SMILES |

CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(C5(OC6(C)C)CC=C(C)C(=O)O)O)O)C)C |

Origin of Product |

United States |

Origin and Research Oriented Isolation

Natural Occurrence and Source Organisms

Dihydrogambogic acid is a naturally occurring phytocompound found in the resin of trees belonging to the Garcinia genus. The primary source of this compound is Garcinia hanburyi, a plant native to Southeast Asia. The resin, commonly known as gamboge, is a brownish-orange substance secreted by the tree. nih.gov

Gamboge resin is a complex mixture of various bioactive compounds, with gambogic acid being the most abundant. This compound is present as a minor constituent alongside other related xanthones. researchgate.net Specifically, a derivative known as 8,8a-dihydro-8-hydroxygambogic acid has been identified as a natural product isolated from the resin of Garcinia hanburyi. medchemexpress.com

The table below summarizes the natural source of this compound.

| Compound Name | Natural Source | Plant Family |

| This compound | Garcinia hanburyi | Clusiaceae |

Research Methodologies for Extraction and Purification from Natural Sources

The isolation and purification of this compound from its natural source, the gamboge resin, is a multi-step process that involves initial extraction followed by sophisticated chromatographic techniques to separate it from other closely related compounds.

The initial step involves the extraction of the crude mixture of xanthones from the dried gamboge resin. This is typically achieved by dissolving the resin in an organic solvent, such as methanol. The soluble components are then separated from the insoluble material by filtration. nih.gov

Due to the chemical similarity of the compounds within the gamboge resin, particularly the structural resemblance between this compound and gambogic acid, their separation requires advanced chromatographic methods. High-performance liquid chromatography (HPLC) is a key technique employed for the purification of individual xanthones. researchgate.net

The specific methodologies for isolating this compound would involve a series of chromatographic steps:

Column Chromatography: The crude extract is first subjected to column chromatography, often using silica gel as the stationary phase. A gradient elution system with a mixture of solvents, such as n-hexane and ethyl acetate, is used to separate the compounds based on their polarity. This initial step helps in fractionating the extract and enriching the concentration of xanthones.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The fractions containing the xanthone (B1684191) mixture are further purified using preparative HPLC. This technique allows for the separation of compounds with very similar structures. A C18 column is commonly used, and the mobile phase typically consists of a mixture of methanol and a weak acid, such as acetic acid or formic acid, in water. The precise composition of the mobile phase is optimized to achieve the best separation of this compound from gambogic acid and other minor xanthones. researchgate.net

High-Speed Counter-Current Chromatography (HSCCC): This is another effective liquid-liquid chromatography technique that can be employed for the separation of natural products. In HSCCC, a two-phase solvent system, for example, n-hexane-methanol-water, is used to partition the compounds based on their differential solubility in the two phases, leading to their separation. researchgate.net

The purity of the isolated this compound is then confirmed using analytical techniques such as HPLC and its structure is elucidated using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Molecular Mechanisms of Action and Cellular Target Elucidation

Modulation of the Ubiquitin-Proteasome System (UPS)

The ubiquitin-proteasome system (UPS) is a critical pathway in eukaryotic cells responsible for the degradation of most intracellular proteins, thereby maintaining protein homeostasis, and regulating a multitude of cellular processes. researchgate.netnih.gov This system tags proteins for destruction with a small protein called ubiquitin. The polyubiquitinated proteins are then recognized and degraded by the 26S proteasome, a large multi-catalytic protease complex. nih.govnih.gov Dihydrogambogic acid has been identified as a modulator of this system, primarily through its inhibitory effects on the proteasome itself.

Research has demonstrated that this compound acts as an inhibitor of the 20S subunit of the proteasome. researchgate.netdiva-portal.org The 20S proteasome contains the catalytic core of the degradation machinery and possesses multiple types of proteolytic activity, including chymotrypsin-like, trypsin-like, and caspase-like activities, located in subunits β5, β2, and β1, respectively. htct.com.br In cell-free assays, this compound was shown to inhibit the chymotrypsin-like activity of the 20S proteasome in a concentration-dependent manner. researchgate.netdiva-portal.org This inhibition of one of the proteasome's key proteolytic sites disrupts its ability to effectively degrade targeted proteins. researchgate.net

Deubiquitinating enzymes (DUBs) are a large family of proteases that counteract the ubiquitination process by removing ubiquitin from proteins, thereby rescuing them from degradation or modulating their signaling functions. nih.govthermofisher.comnih.gov While direct enzymatic inhibition studies on this compound and specific DUBs are not extensively detailed, related research provides some insight. Gene signature profiling of cells treated with its parent compound, gambogic acid, showed similarities to cells exposed to other inhibitors of the UPS known to affect DUB activity. researchgate.net This suggests a potential, though not yet fully elucidated, role for gambogic acid analogues like this compound in the broader regulation of the ubiquitination-deubiquitination balance. researchgate.net The regulation of DUBs is crucial, as their activity can influence the stability of oncoproteins and tumor suppressors, making them significant in cellular pathology. oncotarget.commdpi.com

The inhibition of the 20S proteasome's chymotrypsin-like activity by this compound has significant downstream consequences for cellular protein degradation. By blocking the proteasome, the primary machinery for degrading polyubiquitinated proteins, the compound disrupts cellular proteostasis. nih.govthermofisher.com This interference leads to the accumulation of proteins that would normally be destroyed, including regulatory proteins that control cell cycle progression, such as cyclins. nih.gov The buildup of misfolded or damaged proteins can trigger cellular stress pathways, including the endoplasmic reticulum (ER) stress response, and can ultimately lead to apoptosis, or programmed cell death. haematologica.org The enhanced polyubiquitination observed in cells treated with related compounds is a direct consequence of the proteasome's inability to clear these tagged proteins, marking a significant disruption in the protein degradation lifecycle. nih.govresearchgate.net

Regulation of Gap Junctional Intercellular Communication (GJIC)

Gap junctional intercellular communication (GJIC) is a fundamental process allowing adjacent cells to directly exchange ions, second messengers, and small metabolites up to 1 kDa through channels called gap junctions. nih.govnih.gov These channels are formed by the docking of two hemichannels, or connexons, from neighboring cells, with each connexon being a hexamer of connexin proteins. nih.gov GJIC is vital for coordinating cellular activities and maintaining tissue homeostasis. uksh.de

This compound has been identified as a potent inhibitor of GJIC with a distinct profile of selectivity for different connexin isoforms. nih.govnih.gov Studies using cellular assay systems designed to measure communication mediated by specific connexins revealed that this compound most potently inhibits gap junctions composed of Connexin 40 (Cx40). nih.gov The compound also inhibits channels made of Connexin 43 (Cx43), but to a lesser extent, and is significantly less potent against Connexin 30 (Cx30). nih.govresearchgate.net

The half-maximal inhibitory concentrations (IC50) highlight this selectivity. For this compound, the IC50 for inhibiting GJIC mediated by Cx40 was found to be 5.1 µM. nih.govnih.gov In comparison, the IC50 values for Cx43 and Cx30 were 13.1 µM and 81.1 µM, respectively. nih.govresearchgate.net This demonstrates a clear preferential inhibition of Cx40-based communication. nih.gov

| Connexin Isoform | IC50 (µM) |

|---|---|

| Cx40 | 5.1 |

| Cx43 | 13.1 |

| Cx30 | 81.1 |

The inhibition of GJIC by this compound is characterized as being rapid and reversible. nih.govnih.gov In cellular models, following treatment with the compound, GJIC activity was significantly reduced. nih.gov However, upon removal of this compound from the cell culture medium, communication between the cells was almost fully restored within a short time frame, such as 20 minutes. nih.gov This rapid reversal suggests that the compound's inhibitory action does not stem from cellular toxicity or permanent alteration of the gap junction channels. nih.gov

Further investigation into the mode of inhibition has shown that it is not mediated by several common indirect mechanisms. The inhibitory effect was not a result of changes in the total or cell surface expression levels of Cx43, nor was it caused by the phosphorylation of Cx43 at serine 368, a known regulatory modification. nih.govnih.govfrontiersin.org Additionally, the inhibition was not linked to alterations in the intracellular calcium concentration or the cellular redox state, which are other known modulators of gap junction function. nih.gov This indicates a more direct mode of action on the connexin channel itself. nih.govnih.gov

Implications for Intercellular Signaling Networks

This compound has been shown to impact intercellular communication, a fundamental process for tissue homeostasis and coordinated cellular function. This communication is often mediated by gap junctions, which are specialized intercellular channels allowing the passage of small molecules and ions between adjacent cells. nih.gov

Research indicates that this compound and its analogs can inhibit gap junctional intercellular communication (GJIC). nih.govnih.gov This inhibition is a rapid and reversible process. nih.govnih.gov Studies have demonstrated that this effect is not due to alterations in the surface expression or phosphorylation of Connexin 43 (Cx43), a primary gap junction protein, nor is it mediated by changes in cellular calcium concentration or redox state. nih.govnih.gov

A key finding is the potent and selective inhibition of gap junctions composed of Connexin 40 (Cx40) by this compound. nih.govnih.gov The compound has been shown to potently inhibit GJIC mediated by Cx40, with a reported IC50 value of 5.1 μM. nih.govnih.gov This is significantly more potent than the well-known broad-spectrum GJIC inhibitor, carbenoxolone (B1668346), which has an IC50 of 105.2 μM for the same connexin. nih.govnih.gov This selective inhibitory action on Cx40-mediated communication suggests that this compound could serve as a valuable pharmacological tool for investigating the specific roles of Cx40 in physiological and pathological processes. nih.govnih.gov

| Compound | Target Connexin | IC50 (μM) | Reference |

| This compound | Cx40 | 5.1 | nih.gov |

| Carbenoxolone | Cx40 | 105.2 | nih.gov |

Interaction with Intracellular Signaling Pathways

This compound exerts its cellular effects by interacting with and modulating several critical intracellular signaling pathways that govern cell proliferation, survival, and apoptosis.

Modulatory Effects on PI3K/AKT Pathway Components

The PI3K/AKT pathway is a central signaling cascade that regulates a multitude of cellular processes, including cell growth, survival, and metabolism. Dysregulation of this pathway is a common feature in various diseases. scientificarchives.commdpi.com this compound has been identified as a modulator of this pathway. mdpi.com The activation of the PI3K/AKT pathway is a critical intracellular cascade that influences numerous cellular functions, including apoptosis, oxidative stress, and neuroinflammation. scientificarchives.com The pathway is initiated by the activation of phosphoinositide 3-kinase (PI3K), which in turn activates downstream effectors like AKT. mdpi.com This signaling axis is known to promote cell survival by inhibiting pro-apoptotic proteins. mdpi.com

Influence on NF-κB Signaling Cascades

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of immune and inflammatory responses, as well as cell proliferation and survival. creative-diagnostics.com this compound has been shown to influence this pathway. cloudfront.netscispace.com The NF-κB pathway can be activated by various stimuli, including inflammatory cytokines, leading to the expression of genes involved in inflammation and cell survival. creative-diagnostics.com The activation of NF-κB is a key factor in linking inflammation with cellular metabolism and can be influenced by various stress signals. creative-diagnostics.com Some studies suggest that this compound may suppress cyclin D expression through the modulation of NF-κB. nih.gov

Regulation of MAPK Pathways (e.g., JNK1, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the JNK and p38 cascades, are critical signaling networks that respond to a variety of extracellular stimuli to regulate processes such as cell proliferation, differentiation, and apoptosis. oncotarget.comfrontiersin.org The p38 MAPK pathway, in particular, is a major signaling cascade that transduces stress signals. oncotarget.com Activation of the p38 pathway involves a canonical cascade of protein kinases. mdpi.com Both the JNK and p38 MAPK pathways can be activated by various stimuli and have been implicated in the regulation of tumor growth and invasion. mdpi.com The activation of these pathways can have dual roles, either promoting cell survival or inducing apoptosis depending on the cellular context and the duration of the signal. frontiersin.org

Impact on Cell Cycle Regulatory Proteins (e.g., CCND1, CCND2)

The cell cycle is a tightly regulated process controlled by cyclins and cyclin-dependent kinases (CDKs). researchgate.net D-type cyclins, including Cyclin D1 (CCND1) and Cyclin D2 (CCND2), are key regulators of the G1 to S phase transition. iscientific.orguniprot.org this compound has been shown to suppress the transactivation of CCND2. cloudfront.net Overexpression of D-type cyclins is a common feature in many cancers, making them a valid target for therapeutic intervention. nih.govgoogle.com The suppression of CCND1 and CCND2 can lead to cell cycle arrest and cytotoxicity in cancer cells. nih.gov

| Protein | Gene | Function in Cell Cycle | Reference |

| Cyclin D1 | CCND1 | Regulator of G1/S transition | iscientific.orguniprot.org |

| Cyclin D2 | CCND2 | Component of the PI3K-AKT-mTOR pathway, controls G1 to S transition | researchgate.net |

Modulation of Apoptotic and Anti-Apoptotic Protein Expression (e.g., Bcl-2, Bcl-xL, survivin)

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. This process is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins, many of which belong to the Bcl-2 family. thno.orgfrontiersin.org Anti-apoptotic proteins like Bcl-2 and Bcl-xL function to inhibit apoptosis and promote cell survival. frontiersin.orgmdpi.com Survivin is another key anti-apoptotic protein. Overexpression of these anti-apoptotic proteins is a hallmark of many cancers and contributes to therapeutic resistance. nih.govresearchgate.net this compound has been shown to induce apoptosis, suggesting it modulates the expression or activity of these critical regulatory proteins. researchgate.net

| Protein | Family | Function | Reference |

| Bcl-2 | Bcl-2 | Anti-apoptotic | frontiersin.orgmdpi.com |

| Bcl-xL | Bcl-2 | Anti-apoptotic | mdpi.com |

| Survivin | IAP | Anti-apoptotic | nih.gov |

Enzymatic Target Identification and Inhibition

Matrix Metalloproteinase-1 (MMP-1) Inhibitory Activity

Recent research has identified this compound as an inhibitor of Matrix Metalloproteinase-1 (MMP-1). nih.govdovepress.com MMP-1 is a key enzyme responsible for the breakdown of type I collagen, the primary structural protein in the skin. nih.govdovepress.com Elevated MMP-1 activity, often associated with natural aging and sun exposure, leads to excessive collagen degradation and contributes to the visible signs of skin aging. nih.govdovepress.com

In a high-throughput screening study designed to identify naturally existing MMP-1 inhibitors, this compound was found to inhibit the cleavage of native type I collagen fibrils by full-length activated human MMP-1. nih.govdovepress.com The study utilized a fluorogenic peptide containing the collagen I cleavage sequence to measure MMP-1 activity. nih.govdovepress.com Upon cleavage by MMP-1, the peptide emits fluorescence, allowing for the quantification of enzymatic activity. nih.govdovepress.com The inhibitory effects of this compound on MMP-1 are detailed in the table below.

Table 1: Inhibition of MMP-1 by this compound

| This compound Concentration (µM) | Inhibition of Collagen I Cleavage (%) |

|---|---|

| 15 | 44 |

| 45 | 71 |

These findings suggest that this compound directly interferes with the enzymatic activity of MMP-1, thereby preventing the breakdown of collagen. nih.govdovepress.com

Inhibition of Inducible Nitric Oxide Synthase (iNOS) Pathway

This compound has been investigated for its effects on the inducible nitric oxide synthase (iNOS) pathway. iNOS is an enzyme that is typically expressed in response to pro-inflammatory stimuli, leading to the production of large amounts of nitric oxide (NO). cvphysiology.comnih.gov While NO plays a role in host defense, its overproduction by iNOS is implicated in the pathophysiology of various inflammatory conditions. nih.govmdpi.com

Studies have shown that gambogic acid, a related compound, can suppress the lipopolysaccharide (LPS)-induced activation of the NF-κB pathway in macrophages. nih.gov The NF-κB pathway is a critical regulator of iNOS gene expression. mdpi.commdpi.com By inhibiting this pathway, gambogic acid and potentially its dihydro-derivative may reduce the expression of pro-inflammatory genes, including iNOS. nih.gov Although direct studies on this compound's effect on the iNOS pathway are less detailed, its structural similarity to gambogic acid suggests a potential for similar anti-inflammatory activity.

Potential Chaperone Protein Modulation (e.g., Hsp90)

Emerging research points towards the modulation of chaperone proteins, such as Heat shock protein 90 (Hsp90), as a potential mechanism of action for compounds like gambogic acid. Hsp90 is a molecular chaperone that plays a crucial role in the folding, stabilization, and activation of a wide range of "client" proteins, many of which are involved in signal transduction and cell cycle regulation. mdpi.commdpi.com

Gambogic acid has been identified as an Hsp90 inhibitor, binding to a specific pocket in the middle domain of the Hsp90β isoform. nih.gov This interaction disrupts Hsp90's function, leading to the degradation of its client proteins. mdpi.com Given that this compound is a close structural analog of gambogic acid, it is plausible that it may also interact with and modulate the activity of Hsp90. However, direct studies confirming this compound as an Hsp90 modulator are still needed to fully elucidate this potential mechanism.

Receptor Modulation Studies

Allosteric Modulation of Cannabinoid Receptors (e.g., CB2)

This compound has been identified as a negative allosteric modulator (NAM) of the cannabinoid receptor 2 (CB2). researchgate.nettandfonline.comnih.gov CB2 receptors are primarily found in the peripheral tissues, particularly in cells of the immune system, and their activation is associated with anti-inflammatory and analgesic effects. researchgate.netnih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, and they can either enhance or reduce the receptor's response to its endogenous ligands. researchgate.net

Computational modeling and molecular dynamics simulations have been used to predict and characterize the allosteric binding sites within the CB2 receptor. researchgate.netnih.gov These studies have shown that this compound can bind to a putative allosteric pocket on the CB2 receptor. researchgate.netnih.gov

Ligand Binding and Receptor Activation Studies

The interaction of this compound with the CB2 receptor has been further investigated through ligand binding and receptor activation studies. As a negative allosteric modulator, this compound has been shown to reduce the binding affinity and/or efficacy of orthosteric agonists for the CB2 receptor. researchgate.netnih.gov

Molecular dynamics simulations have revealed that the binding of this compound to the CB2 receptor, in the presence of an orthosteric agonist, can alter the conformation of the receptor. researchgate.netnih.gov Specifically, it affects the positioning of key "toggle switch" residues and promotes a strong interaction between specific amino acids, such as Phe117 and Trp258. researchgate.netnih.gov This conformational change is consistent with the observed negative allosteric modulation, as it leads to a reduction in the binding free energy of the orthosteric agonist. researchgate.netnih.gov These findings provide a molecular basis for the allosteric modulation of the CB2 receptor by this compound.

Effects on Protein Aggregation and Stability

This compound has been identified as a compound with the ability to inhibit the aggregation of lens γ-crystallins, proteins crucial for maintaining the transparency of the eye lens. nih.govresearchgate.net Destabilization of γ-crystallins due to various insults is associated with the formation of cataracts. nih.govarvojournals.org In a large-scale screening of 2,560 Federal Drug Agency-approved drugs and natural compounds, this compound was among a select group of molecules found to possess inhibitory activity against thermal denaturation. nih.govresearchgate.net

The initial screening process aimed to identify compounds that could suppress aggregation induced by hydrogen peroxide and/or heat in bovine γ-crystallins. nih.govarvojournals.org A subsequent subscreen of 80 compounds at a 150 μM concentration specifically tested for the inhibition of thermal denaturation at 72°C for 20 minutes. nih.govresearchgate.net This was to select for compounds with chaperone-like activity rather than merely antioxidant effects. nih.govresearchgate.net this compound (D) was one of nine compounds that demonstrated thermal denaturation inhibitory activity in this refined screen. nih.govresearchgate.net

Further validation confirmed the anti-aggregation properties of these selected compounds. nih.gov The top candidates, including this compound, were tested for their ability to suppress turbidity in solutions of recombinant human γD-crystallin (HγD) and human γS-crystallin (HγS), as well as their deamidation mutants. nih.gov The consistent effectiveness of compounds from the Garcinia hanburyi plant, like Gambogic acid and this compound, pointed to their potential as aggregation suppressors. nih.govnih.gov

Table 1: Summary of Screening for γ-Crystallin Aggregation Inhibitors

| Screening Phase | Number of Compounds Tested | Key Parameters | Compounds Identified with Inhibitory Activity (Examples) |

|---|---|---|---|

| Initial Screen | 2,560 | Suppression of H₂O₂ and/or heat-mediated aggregation of bovine γ-crystallins. nih.govarvojournals.org | 135 potential anti-aggregation compounds identified. researchgate.net |

| Subscreen | 80 | Inhibition of thermal denaturation (72°C, 20 min). nih.govresearchgate.net | Hematoporphyrin, Closantel, Gambogic acid, this compound. nih.govresearchgate.net |

| Refined Screen | 9 | Turbidity suppression of recombinant human γ-crystallins (HγD, HγS) and their mutants. nih.gov | Closantel, Gambogic acid, this compound, Bixin, Hexachlorophene, Chaulmoogric acid. nih.gov |

This compound has been investigated for its effect on the stability of Ricin Toxin A (RTA), the catalytic subunit of the potent plant toxin ricin. mdpi.com Ricin intoxication involves the transport of the RTA chain across the endoplasmic reticulum (ER) membrane into the cytosol, where it inhibits protein synthesis, leading to cell death. mdpi.comnih.govwikipedia.org

In a study utilizing a human cell-based high-content screen, this compound was identified among a library of compounds for its ability to stabilize RTA molecules within the cell. mdpi.com The screening assay was developed using human U373-MG astrocytoma cells stably expressing a non-toxic, fluorescently-tagged version of the RTA polypeptide (RTAE177Qegfp). mdpi.comnih.gov Stabilization of this polypeptide results in the formation of fluorescent peri-nuclear granules, characteristic of ER-localized proteins, which can be quantitatively analyzed. mdpi.com

This compound, a derivative of the plant Garcinia hanburyi, was shown to stabilize glycosylated RTA polypeptides. mdpi.com This suggests that the compound may act at a pre-retrograde translocation step, effectively trapping the toxin subunit within the ER and preventing its entry into the cytosol where it would normally exert its toxic effects. mdpi.com The study highlighted that compounds derived from Garcinia hanburyi, including this compound, are known to inhibit various cellular pathways, and their effect on RTA stability may be linked to the inhibition of chaperone functions, such as that of Hsp90. mdpi.com

Table 2: Effect of this compound on Ricin Toxin A (RTA) Stability

| Cellular Model | Target Polypeptide | Observed Effect of this compound | Proposed Mechanism |

|---|---|---|---|

| Human U373-MG astrocytoma cells. mdpi.com | RTAE177Qegfp (enzymatically attenuated RTA with enhanced green fluorescent protein tag). mdpi.com | Stabilization of glycosylated RTA polypeptides, leading to accumulation in peri-nuclear, ER-like compartments. mdpi.com | Targeting a pre-retrograde translocation step of RTA from the ER to the cytosol. mdpi.com |

Structure Activity Relationship Sar Studies of Dihydrogambogic Acid and Analogs

Identification of Key Structural Moieties for Biological Activity

SAR studies have successfully identified specific parts of the dihydrogambogic acid molecule that are essential for its biological effects. These investigations involve synthesizing or isolating various analogs with modifications at different positions and evaluating how these changes impact their activity.

The α,β-unsaturated carbonyl system is a critical pharmacophore in many biologically active molecules, often acting as a Michael acceptor. nih.govfrontiersin.org In gambogic acid, the parent compound of this compound, the α,β-unsaturated ketone moiety, particularly the double bond between carbons 9 and 10, has been identified as crucial for its biological activity. researchgate.netnih.gov Studies have demonstrated that the saturation of this C9-C10 double bond, which differentiates this compound from gambogic acid, can modulate its cytotoxic profile. researchgate.net The introduction of polar groups at this double bond has been shown to decrease the antitumor activity of gambogic acid, further highlighting the importance of this specific structural feature for its biological function. mdpi.com The reactivity of this group allows it to form covalent bonds with biological nucleophiles, such as cysteine residues in proteins, which is a proposed mechanism for the action of many α,β-unsaturated carbonyl compounds. researchgate.net

Rational Design and Synthesis of this compound Derivatives for Research Purposes

The rational design of this compound derivatives is guided by SAR insights to create new molecules with improved characteristics, such as enhanced potency, better solubility, and increased selectivity. nih.gov Researchers have synthesized numerous derivatives by modifying specific functional groups. For instance, modifications at the C-30 carboxyl group and the C-34/39 allyl position are common strategies. mdpi.com Introducing hydrophilic aliphatic amines at the C-34 position has been shown to increase activity and improve drug-like properties. nih.gov Similarly, the synthesis of derivatives by modifying the C-39 position has yielded compounds with strong inhibitory effects on various cancer cell lines, with derivatives containing aliphatic amino moieties showing particular potency. nih.gov These synthetic efforts not only aim to produce more effective compounds but also serve as tool compounds to further probe the biological mechanisms of this compound. nih.govrsc.org

Below is a table summarizing the effects of modifications at different positions on the activity of gambogic acid analogs, which informs the design of this compound derivatives.

| Modification Site | Type of Modification | Effect on Activity/Properties | Reference |

| C9-C10 Double Bond | Introduction of a polar group | Decreased antitumor activity | mdpi.com |

| C-30 Carboxyl Group | Introduction of aliphatic amines | Significantly increased water solubility | mdpi.com |

| C-34 Allyl Position | Introduction of hydrophilic aliphatic amines | Increased activity and improved drug-like properties | nih.gov |

| C-39 Position | Introduction of aliphatic amino moieties | More potent inhibitory effects | nih.gov |

| C-6 Hydroxyl Group | Modification | Not critical for apoptosis-inducing activity | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.com For complex molecules like this compound, QSAR models can predict the activity of novel derivatives before they are synthesized, saving time and resources. nih.govplos.org These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors that quantify various physicochemical properties of the molecules. A QSAR study that included this compound in its dataset was used to develop a model for predicting the inhibitory activity of compounds on Cx43 gap junctions. researchgate.net Such models help to identify the key molecular features that govern the activity, providing valuable insights for the design of new analogs with enhanced potency. nih.gov

Computational Chemistry Approaches in SAR Elucidation

In addition to QSAR, other computational chemistry techniques play a vital role in understanding the SAR of this compound. These methods provide a molecular-level view of how the compound interacts with its biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. nih.gov For this compound and its analogs, docking simulations have been used to investigate their binding modes within the active sites of various protein targets. researchgate.netnih.gov These simulations can reveal crucial information about the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.netmdpi.com For example, a computational study involving dihydro-gambogic acid (DHGA) utilized docking to predict its binding at allosteric sites of the CB2 receptor. researchgate.net Another study used molecular docking to evaluate this compound as a potential inhibitor of Cx43 gap junctions. researchgate.net By analyzing the binding site, researchers can understand why certain structural features are important for activity and can rationally design new derivatives with improved binding affinity.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of molecules over time. In the context of this compound and its analogs, MD simulations provide critical insights into their conformational flexibility, which is intimately linked to their biological activity. By simulating the interactions between the atoms of the molecule and its surrounding environment, researchers can predict the most stable three-dimensional structures, or conformers, that the molecule is likely to adopt.

The conformational landscape of a molecule dictates how it can interact with biological targets. A flexible molecule may be able to adopt a specific conformation to fit into a binding site, while a rigid molecule may not. Understanding the accessible conformations of this compound analogs is therefore crucial for rational drug design and for interpreting structure-activity relationship (SAR) data.

A key aspect of performing MD simulations is the choice of a force field, which is a set of parameters that defines the potential energy of a system of atoms. Different force fields may yield different results, so the selection is a critical step in the simulation setup. A computational study on the closely related compound, gambogic acid, provides a valuable reference for the types of force fields and methods that can be applied to this compound. In this study, various force fields were employed to explore the conformational space of a simplified model of gambogic acid. nih.gov

The following table summarizes the number of conformers identified for a model of gambogic acid using different force fields, as well as a quantum mechanical method (B3LYP) for comparison. nih.gov

| Force Field/Method | Number of Conformers Identified |

| MM3 | 4 |

| AMBER | 4 |

| MMFFs | 2 |

| OPLS2005 | 8 |

| B3LYP (DFT) | Not specified |

For the actual gambogic acid molecule, with its flexible alkyl groups, a significantly larger number of conformers were identified. For instance, using the AMBER* and MM3* force fields, 930 and 856 conformers were found, respectively, within a relative energy of 100 kJ mol−1. nih.gov This highlights the complexity of the conformational landscape of these molecules and the utility of MD simulations in exploring it. The simulations can reveal the most energetically favorable conformations and the dynamic transitions between them, providing a four-dimensional view of the molecule's behavior that is essential for understanding its interaction with biological targets. nih.gov

Proteochemometrics-Based In Silico Models

Proteochemometrics (PCM) is a computational chemistry approach that has emerged as a powerful tool in drug discovery for modeling and predicting the bioactivity of compounds against multiple protein targets simultaneously. nih.govuniroma1.it Unlike traditional quantitative structure-activity relationship (QSAR) models that focus solely on the chemical properties of the ligands, PCM integrates information from both the chemical space of the ligands and the protein space of the targets. researchgate.net This dual-centric approach allows for the generation of more robust and predictive models, especially in the context of large and diverse datasets.

For this compound and its analogs, proteochemometrics can be employed to build in silico models that predict their binding affinity and selectivity across a range of biological targets. This is particularly valuable for natural products, which often exhibit polypharmacology, meaning they interact with multiple targets. d-nb.info A PCM model could help to identify the primary targets of this compound derivatives and also to predict potential off-target effects.

The construction of a proteochemometrics model involves several key components, as outlined in the table below.

| Component | Description |

| Ligand Descriptors | Numerical representations of the physicochemical and structural properties of the this compound analogs. These can include 2D and 3D descriptors, fingerprints, and other molecular properties. |

| Protein Descriptors | Numerical representations of the properties of the target proteins. These are often derived from the amino acid sequence or the 3D structure of the protein and can include descriptors for amino acid composition, physicochemical properties, and structural features. |

| Bioactivity Data | Experimental data on the activity of the this compound analogs against the target proteins, such as IC50 or Ki values. This data is used to train and validate the model. |

| Machine Learning Algorithm | A statistical method, such as random forest, support vector machines, or deep learning, is used to learn the relationship between the ligand and protein descriptors and the observed bioactivity. uniroma1.it |

By training a machine learning algorithm on a dataset of known ligand-target interactions, a predictive PCM model can be developed. This model can then be used to screen new, untested this compound analogs in silico to predict their activity profiles. This can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising compounds. nih.gov Furthermore, PCM models can provide insights into the molecular features of both the ligands and the targets that are important for binding, thus guiding the design of more potent and selective analogs. researchgate.net

Biosynthesis and Biotransformation Research

Proposed Biosynthetic Pathways of Related Xanthone (B1684191) Precursors in Plants

The biosynthesis of xanthones, the core structure of dihydrogambogic acid, is a complex process that begins with the shikimate pathway. dntb.gov.uanih.govfrontiersin.org This fundamental metabolic route provides the initial building blocks for a vast array of secondary metabolites in plants. dntb.gov.uanih.govfrontiersin.org

The pathway can proceed through two main routes: one that is dependent on L-phenylalanine and another that is independent of it. nih.govfrontiersin.org Both pathways converge to form a key intermediate, a benzophenone (B1666685) derivative. dntb.gov.uanih.govfrontiersin.org Specifically, 2,3′,4,6-tetrahydoxybenzophenone has been identified as a crucial intermediate in the formation of the xanthone scaffold. dntb.gov.uanih.gov

Following the formation of the benzophenone intermediate, a critical step involving a regioselective intramolecular oxidative coupling occurs. dntb.gov.uanih.gov This reaction, mediated by specific enzymes, leads to the formation of the characteristic tricyclic xanthone ring system. dntb.gov.uanih.gov Depending on the specific cyclization pattern, two primary xanthone precursors are formed: 1,3,5-trihydroxyxanthone (B1664532) (1,3,5-THX) or 1,3,7-trihydroxyxanthone (1,3,7-THX). dntb.gov.uanih.govresearchgate.net These two compounds serve as the foundational skeletons for the vast diversity of xanthones found in nature, including the precursors to gambogic acid and, consequently, this compound. dntb.gov.uanih.gov The proposed pathway leading to gambogic acid originates from the 1,3,5-THX precursor. dntb.gov.uanih.gov

Table 1: Key Precursors in the Biosynthesis of Xanthones

| Precursor | Description | Role in Pathway |

|---|---|---|

| Shikimate | A seven-carbon carboxylated cyclic polyol. | The initial starting material from the shikimate pathway. dntb.gov.uanih.govfrontiersin.org |

| L-phenylalanine | An α-amino acid. | A key precursor in the L-phenylalanine-dependent pathway. dntb.gov.uanih.govfrontiersin.org |

| 2,3′,4,6-tetrahydoxybenzophenone | A benzophenone intermediate. | Formed from the initial precursors and is the direct substrate for the formation of the xanthone ring. dntb.gov.uanih.gov |

| 1,3,5-trihydroxyxanthone (1,3,5-THX) | A core xanthone structure. | A key precursor for a variety of downstream xanthone derivatives, including gambogic acid. dntb.gov.uanih.gov |

| 1,3,7-trihydroxyxanthone (1,3,7-THX) | A core xanthone structure. | A precursor for other classes of xanthone derivatives. dntb.gov.uanih.gov |

Enzymatic Steps and Regulation of this compound Formation

The precise enzymatic steps leading directly to this compound from its more unsaturated precursor, gambogic acid, are not yet fully elucidated. However, the formation of the complex caged structure of gambogic acid itself involves a series of remarkable enzymatic transformations.

The biosynthesis is thought to proceed from a xanthone precursor, which undergoes prenylation reactions. These reactions attach dimethylallyl pyrophosphate (DMAPP) groups to the xanthone core. The subsequent and most critical step is a proposed tandem Claisen/Diels-Alder/Claisen rearrangement of a suitably substituted xanthone precursor. This cascade of reactions is responsible for the construction of the characteristic caged motif of compounds like forbesione, a structural relative of gambogic acid.

The final step in the formation of this compound from gambogic acid would involve a reduction of one of the double bonds in the molecule. This is likely an enzymatic hydrogenation or a similar reduction reaction. The specific enzyme responsible for this conversion in Garcinia hanburyi has not yet been definitively identified. However, the existence of both gambogic acid and this compound in the plant resin suggests that such an enzymatic step is part of the plant's metabolic machinery.

Table 2: Proposed Enzymatic Reactions in the Formation of the Caged Xanthone Skeleton

| Reaction Type | Description | Significance |

|---|---|---|

| Prenylation | The addition of isoprenoid units (from DMAPP) to the xanthone core. | Introduces the necessary side chains for subsequent cyclizations. |

| Claisen Rearrangement | A researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether. | A key step in the formation of the caged structure. |

| Diels-Alder Reaction | A [4+2] cycloaddition reaction. | Contributes to the formation of the six-membered rings within the caged structure. |

| Reduction | The addition of hydrogen to a double bond. | The likely final step to convert gambogic acid to this compound. |

Microbial or In Vitro Enzymatic Biotransformation Studies

While the natural biosynthesis of this compound occurs in plants, researchers have explored the use of microbial systems and isolated enzymes to perform biotransformations of gambogic acid and related compounds. These studies aim to create novel derivatives or to produce specific compounds more efficiently than through chemical synthesis.

Studies have shown that gambogic acid can be metabolized by various microorganisms, leading to a range of modified products. These transformations often involve reactions such as hydroxylation, reduction, and glycosylation. For example, some microbial cultures are capable of reducing the double bond in the α,β-unsaturated ketone moiety of gambogic acid, which could potentially yield this compound or its isomers.

In vitro enzymatic studies have also been conducted to investigate the metabolism of gambogic acid. These studies often utilize liver microsomes, which contain a variety of enzymes, including cytochrome P450s. While the primary focus of many of these studies is on drug metabolism, the results can also provide insights into potential biotransformation pathways. For instance, the metabolism of gambogic acid in rat liver microsomes has been shown to produce various oxidized and conjugated metabolites.

Table 3: Examples of Biotransformation Reactions Applied to Gambogic Acid

| Transformation Type | Mediated By | Potential Products |

|---|---|---|

| Reduction | Microbial cultures | This compound, other reduced derivatives |

| Hydroxylation | Microbial cultures, Liver microsomes | Hydroxylated gambogic acid derivatives |

| Glucosidation | Microbial cultures | Gambogic acid glucosides |

| Glucuronidation | Liver microsomes | Gambogic acid glucuronides |

Advanced Research Methodologies and Analytical Approaches

High-Throughput Screening (HTS) for Mechanistic Compound Discovery

High-Throughput Screening (HTS) has been a pivotal technology in identifying the biological targets of dihydrogambogic acid. This automated method allows for the rapid assessment of thousands of compounds, accelerating the discovery of novel inhibitors for various enzymes.

A notable application of HTS led to the identification of this compound as an inhibitor of matrix metalloproteinase-1 (MMP-1). dovepress.comnih.gov MMP-1 is an enzyme that degrades type I collagen, a key structural protein in the skin. dovepress.comnih.gov Its increased expression is associated with skin aging. dovepress.comnih.gov In a large-scale screening of a bioactive library containing 2,000 compounds, this compound was pinpointed as a potential MMP-1 inhibitor. nih.gov The HTS assay utilized a recombinant MMP-1 catalytic domain and a fluorogenic peptide substrate. dovepress.comnih.gov The cleavage of this peptide by MMP-1 results in a fluorescent signal, and a reduction in fluorescence indicates inhibitory activity. dovepress.comnih.gov This initial HTS finding paved the way for more detailed investigations into the compound's effects on collagen degradation. nih.gov

Advanced In Vitro Cellular Assay Systems

To delve deeper into the cellular effects of this compound, researchers have employed sophisticated in vitro assay systems that provide insights into specific cellular processes.

Reporter Gene Assays (e.g., Ubiquitin-YFP Accumulation, I-YFP GJIC Assay)

Reporter gene assays are powerful tools for studying gene expression and the activity of cellular pathways. While specific ubiquitin-YFP accumulation assays directly involving this compound are not prominently detailed in the provided search results, the compound has been investigated for its effects on the ubiquitin-proteasome system. researchgate.net

A key assay where this compound has been extensively studied is the Iodide-Yellow Fluorescent Protein (I-YFP) Gap Junctional Intercellular Communication (GJIC) assay. nih.govresearchgate.net This assay measures the transfer of iodide ions between cells through gap junctions, which are channels that allow for direct cell-to-cell communication. nih.govresearchgate.net In this system, donor cells express an iodide transporter, and acceptor cells express an iodide-sensitive YFP. nih.govresearchgate.net The transfer of iodide from donor to acceptor cells quenches the YFP fluorescence, and a reduction in this quenching indicates inhibition of GJIC. nih.govresearchgate.net Studies have shown that this compound potently inhibits GJIC, particularly that mediated by the connexin 40 (Cx40) protein. nih.gov The reversible nature of this inhibition was also demonstrated using this assay; removal of this compound restored GJIC activity. nih.gov

Fluorescent Recovery After Photobleaching (FRAP) for Intercellular Communication

Fluorescence Recovery After Photobleaching (FRAP) is a microscopy technique used to study the mobility of fluorescently labeled molecules within a cell or between cells. wikipedia.orgpicoquant.com In the context of intercellular communication, FRAP can be used to assess the functionality of gap junctions. A region of interest in a cell expressing a fluorescent protein is photobleached with a high-intensity laser, and the rate of fluorescence recovery due to the influx of unbleached molecules from neighboring cells is measured. researchgate.net

The gap-FRAP assay has been utilized to confirm the inhibitory effect of this compound on GJIC. nih.gov In these experiments, cells expressing fluorescent proteins that can pass through gap junctions are used. Treatment with this compound was shown to inhibit the fluorescence recovery in the photobleached area, providing further evidence of its ability to block gap junction channels. nih.gov

Biochemical and Biophysical Characterization Techniques

To understand the direct interaction of this compound with its molecular targets, various biochemical and biophysical techniques are employed.

Direct Enzymatic Activity Assays (e.g., Proteasome, DUB, MMP1)

Direct enzymatic assays are crucial for quantifying the inhibitory potency of a compound.

MMP-1 Activity Assay: Following its discovery through HTS, the inhibitory effect of this compound on MMP-1 was confirmed using a direct enzymatic assay. dovepress.comnih.gov This assay involved incubating purified full-length human MMP-1 with its natural substrate, native type I collagen fibrils. nih.gov The cleavage of collagen was then analyzed by SDS-PAGE and Coomassie blue staining. dovepress.com The results demonstrated that this compound directly inhibits the cleavage of collagen fibrils by MMP-1. dovepress.comnih.gov

Proteasome and Deubiquitinase (DUB) Activity Assays: this compound has been shown to inhibit the activity of the proteasome, a cellular machinery responsible for protein degradation. researchgate.net Assays measuring the chymotrypsin-like activity of the 20S proteasome have been used to demonstrate this inhibition. researchgate.net Furthermore, this compound has been identified as an inhibitor of deubiquitinases (DUBs) associated with the 19S proteasome. researchgate.net These assays often utilize fluorogenic substrates that release a fluorescent molecule upon cleavage by the active enzyme, allowing for a quantitative measure of inhibition. bmbreports.orgnih.gov

Protein-Ligand Interaction Studies (e.g., Immunoprecipitation, Western Blot)

To investigate the interaction of this compound with specific proteins within a cellular context, immunoprecipitation and Western blotting are commonly used techniques. cellsignal.comcreative-proteomics.com Immunoprecipitation involves using an antibody to isolate a specific protein of interest from a cell lysate. cellsignal.com Western blotting is then used to detect and quantify the presence of this protein or other proteins that may have co-precipitated with it. creative-proteomics.com

In studies on the broader family of compounds including gambogic acid, immunoprecipitation has been used to study the nuclear translocation of proteins like p65, a subunit of the NF-κB complex. nih.gov While the direct application of immunoprecipitation to study this compound's specific protein interactions was not detailed in the provided results, this technique remains a valuable tool for future investigations into its mechanism of action. For instance, to confirm the binding of this compound to a target protein, a biotinylated version of the compound could be used, followed by immunoprecipitation with an anti-biotin antibody and subsequent Western blot analysis to identify the interacting protein. cellsignal.comnih.gov

Compound Names

| Compound Name |

| This compound |

| Gambogic acid |

| Celastrol |

| GM6001 |

| Carbenoxolone (B1668346) |

| PDSinh-C01 |

| Lucifer yellow |

| Biotin |

Research Findings Summary

| Methodology | Assay | Key Finding for this compound | Reference |

| High-Throughput Screening (HTS) | MMP-1 Activity Assay | Identified as a potent inhibitor of matrix metalloproteinase-1 (MMP-1). | dovepress.comnih.gov |

| Advanced In Vitro Cellular Assay Systems | I-YFP GJIC Assay | Potently and reversibly inhibits gap junctional intercellular communication (GJIC), particularly through Cx40. | nih.gov |

| Advanced In Vitro Cellular Assay Systems | Fluorescent Recovery After Photobleaching (FRAP) | Confirmed the inhibition of gap junctional intercellular communication. | nih.gov |

| Biochemical and Biophysical Characterization | Direct Enzymatic Activity Assay (MMP-1) | Directly inhibits the cleavage of native type I collagen fibrils by MMP-1. | dovepress.comnih.gov |

| Biochemical and Biophysical Characterization | Direct Enzymatic Activity Assay (Proteasome/DUB) | Inhibits the chymotrypsin-like activity of the 20S proteasome and the activity of 19S proteasome-associated deubiquitinases. | researchgate.net |

Gene Expression Profiling and Transcriptomic Analysis in Research Models

To understand the cellular response to this compound, researchers can perform gene expression profiling, a technique that measures the activity of thousands of genes simultaneously to create a global picture of cellular function. wikipedia.org This transcriptomic approach reveals which genes are turned "on" or "off" and the extent to which their expression levels change following treatment. nih.govelifesciences.org The resulting data can distinguish how cells react to a particular compound and help generate or test hypotheses about its mechanism of action. wikipedia.org

Modern transcriptomic analyses are typically performed using high-throughput methods like RNA-sequencing (RNA-Seq) or DNA microarrays. wikipedia.org In an experimental setup, a research model (e.g., a specific cell line) would be treated with this compound. After a set period, the messenger RNA (mRNA) from these cells is extracted and compared to mRNA from untreated control cells. RNA-Seq provides a comprehensive analysis by sequencing the entire transcriptome, allowing for the discovery of differentially expressed genes without prior knowledge of which genes might be involved. nih.govfrontiersin.org The analysis can reveal entire biological pathways and regulatory networks that are perturbed by the compound, offering a systems-level view of its effects. frontiersin.org For instance, if this compound treatment leads to the upregulation of genes involved in apoptosis and downregulation of genes related to cell cycle progression, it would provide strong evidence for its anti-proliferative mechanism.

Proteomics and Metabolomics Applications in Pathway Delineation

While transcriptomics reveals changes in gene expression, proteomics and metabolomics provide a more direct picture of the functional state of a cell by analyzing proteins and small-molecule metabolites, respectively. frontiersin.orgmdpi.com Integrating these "omics" technologies offers a powerful approach to delineate the specific biochemical pathways affected by this compound. nih.gov

Proteomics analysis, often using mass spectrometry-based techniques, identifies and quantifies the abundance of thousands of proteins in a sample. This can reveal changes in the levels of specific enzymes, signaling proteins, or structural components after treatment with this compound.

Metabolomics profiles the complete set of metabolites (e.g., amino acids, lipids, nucleotides, organic acids) within a cell or biological fluid. nih.gov This provides a snapshot of the metabolic phenotype and can highlight specific enzymatic reactions or pathways that are altered.

By combining these approaches, researchers can build a comprehensive model of the compound's effects. For example, if proteomics data shows a decrease in the abundance of a key enzyme in a metabolic pathway, metabolomics data can confirm this functional effect by showing an accumulation of the enzyme's substrate and a depletion of its product. mdpi.com Bioinformatic tools like Ingenuity Pathway Analysis (IPA) or MetaboAnalyst can be used to integrate these datasets and identify the most significantly perturbed canonical pathways and molecular interaction networks. frontiersin.orgmetaboanalyst.ca

Advanced Separation and Detection Methods for Research Samples

Accurate identification and quantification of this compound and its metabolites in complex biological samples are essential for pharmacokinetic and mechanistic studies. This requires advanced analytical methods with high sensitivity and selectivity.

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone analytical technique that combines the powerful separation capabilities of liquid chromatography with the highly sensitive and specific detection provided by mass spectrometry. measurlabs.com This method is ideally suited for identifying and quantifying specific compounds like this compound in complex matrices such as plasma, urine, or cell extracts. googleapis.commdpi.com

In a typical LC-MS method, the sample extract is first injected into an HPLC system. The components of the mixture are separated as they pass through a chromatographic column, with different compounds eluting at different times. nih.gov The eluent from the column is then directed into the mass spectrometer, where the molecules are ionized and separated based on their mass-to-charge ratio (m/z), allowing for definitive identification and precise quantification. mdpi.com Tandem mass spectrometry (LC-MS/MS) further enhances selectivity by isolating a specific parent ion and fragmenting it to produce characteristic daughter ions, a process used in methods like Selected Reaction Monitoring (SRM) for highly accurate quantification. measurlabs.com

Table 1: Representative Parameters for an LC-MS/MS Method for Analysis of Organic Acids (This table is a generalized example based on common methodologies and does not represent a specific validated method for this compound).

| Parameter | Setting |

| Chromatography System | Ultra-High Performance Liquid Chromatography (UPLC) |

| Analytical Column | Reversed-Phase C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| Detection Mode | Selected Reaction Monitoring (SRM) |

For some compounds, direct analysis by chromatographic methods can be challenging due to poor volatility, low ionization efficiency, or insufficient separation from interfering substances. jfda-online.com Chemical derivatization is a technique used to modify the analyte's chemical structure to make it more amenable to analysis. libretexts.org This process involves reacting the target compound with a derivatizing agent to attach a new functional group, or "tag." mdpi.com

The goals of derivatization can include:

Increasing Volatility: Primarily for gas chromatography (GC), converting polar groups like carboxylic acids and alcohols into less polar, more volatile esters or silyl (B83357) ethers. nih.govsigmaaldrich.com

Improving Ionization Efficiency: For LC-MS, adding a group that is easily charged can significantly enhance signal intensity. libretexts.org

Enhancing Detection: Attaching a chromophore or fluorophore to allow for sensitive UV or fluorescence detection. libretexts.org

This compound contains functional groups, such as a carboxylic acid and phenolic hydroxyls, that are amenable to common derivatization reactions like silylation or alkylation (esterification). libretexts.orgsigmaaldrich.com For example, reacting the carboxylic acid with an alcohol can form a more volatile ester, while reacting the hydroxyl groups with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can form trimethylsilyl (B98337) (TMS) ethers. sigmaaldrich.com While no specific studies documenting the derivatization of this compound were found, this strategy remains a viable option if direct analysis proves difficult or requires higher sensitivity. jfda-online.com

Table 2: Potential Derivatization Reactions for Functional Groups in this compound

| Functional Group | Derivatization Method | Reagent Example | Resulting Derivative |

| Carboxylic Acid | Alkylation (Esterification) | Methanol/H+ | Methyl Ester |

| Phenolic Hydroxyl | Silylation | BSTFA | Trimethylsilyl (TMS) Ether |

| Carboxylic Acid | Silylation | BSTFA | Trimethylsilyl (TMS) Ester |

Comparative Pharmacological and Mechanistic Research

Dihydrogambogic Acid versus Gambogic Acid: A Comparative Analysis of Research Findings

This compound (DGA) and its parent compound, gambogic acid (GA), both extracted from the resin of Garcinia hanburyi, have been the subject of extensive research for their biological activities. frontiersin.orgnih.gov While structurally similar, the reduction of a double bond in DGA leads to differences in their pharmacological profiles and mechanisms of action.

Both compounds have demonstrated cytotoxic effects against various cancer cell lines in research settings. researchgate.net Studies have shown that both GA and DGA can induce apoptosis, a form of programmed cell death, in tumor cells. researchgate.net The mechanism behind this is linked to their ability to inhibit the ubiquitin-proteasome system (UPS). researchgate.net Specifically, both compounds have been found to inhibit the 20S proteasome's chymotrypsin-like activity, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis. diva-portal.org The α,β-unsaturated ketone structure present in GA is considered crucial for this activity. researchgate.net

A key difference in their investigated mechanisms lies in their interaction with other cellular components. For instance, GA has been shown to bind to the transferrin receptor 1 (TfR1), which can trigger apoptosis independently of transferrin binding. wikipedia.org It has also been found to covalently modify the IκB-kinase-β (IKKβ) subunit, leading to the suppression of NF-κB activation, a pathway often dysregulated in inflammatory diseases and cancer. nih.gov In contrast, research on DGA has highlighted its potent and selective inhibition of gap junctional intercellular communication (GJIC), particularly through connexin 40 (Cx40). frontiersin.orgnih.gov

The following table summarizes the comparative research findings between this compound and Gambogic Acid:

| Feature | This compound (DGA) | Gambogic Acid (GA) |

| Primary Source | Garcinia hanburyi resin. nih.gov | Garcinia hanburyi resin. wikipedia.org |

| Core Mechanism | Inhibition of the ubiquitin-proteasome system. researchgate.net | Inhibition of the ubiquitin-proteasome system. researchgate.net |

| Apoptosis Induction | Induces apoptosis in various cancer cell lines. researchgate.net | Potent inducer of apoptosis in a wide range of cancer cells. nih.gov |

| Gap Junction Inhibition | Potent inhibitor of GJIC, especially via Cx40. frontiersin.orgnih.gov | Inhibits GJIC. frontiersin.org |

| NF-κB Pathway | Less characterized in comparison to GA. | Suppresses NF-κB activation by targeting IKKβ. nih.govmdpi.com |

| Transferrin Receptor 1 (TfR1) Interaction | Less characterized in comparison to GA. | Binds to TfR1 to induce apoptosis. wikipedia.org |

| Other Investigated Activities | Identified as a Matrix Metalloproteinase 1 (MMP1) inhibitor. nih.gov | Inhibits telomerase activity and suppresses vascular endothelial growth factor receptor 2. frontiersin.orgnih.gov |

Comparison with Other Natural Product Analogs and Synthetic Modulators in Research Settings

In the landscape of natural product research, this compound's activities have been compared to other compounds, revealing both shared and unique properties.

Compared to Carbenoxolone (B1668346) , a known broad-spectrum GJIC inhibitor, DGA demonstrates remarkable selectivity. Research has shown that DGA is significantly more potent in inhibiting Cx40-mediated GJIC than carbenoxolone. frontiersin.orgnih.gov The IC50 value of DGA for Cx40 was found to be 5.1 μM, whereas for carbenoxolone it was 105.2 μM. frontiersin.orgnih.gov

Within its own family of analogs, which includes Tetrahydrogambogic acid (T-GA) , DGA was found to be the most potent inhibitor of GJIC in one study. frontiersin.org

In the context of ubiquitin-proteasome system inhibitors, the gene expression profile induced by GA, and by extension DGA, is similar to that of other natural products like celastrol and withaferin A . researchgate.net This suggests a common pathway of inducing cellular stress through proteasome inhibition.

The table below provides a comparative overview of this compound with other research compounds:

| Compound | Class | Primary Investigated Mechanism | Comparative Finding with DGA |

| Gambogic Acid | Xanthonoid | Proteasome inhibition, NF-κB suppression, TfR1 binding. researchgate.netwikipedia.orgmdpi.com | DGA is a derivative of GA with similar cytotoxic and proteasome-inhibiting effects but differs in specific molecular targets like GJIC. frontiersin.orgresearchgate.net |

| Carbenoxolone | Synthetic Triterpenoid | Broad-spectrum gap junction inhibitor. frontiersin.orgnih.gov | DGA is a more potent and selective inhibitor of Cx40-mediated GJIC. frontiersin.orgnih.gov |

| Tetrahydrogambogic acid | Xanthonoid | Gap junction inhibition. frontiersin.org | DGA is a more potent inhibitor of GJIC. frontiersin.org |

| Celastrol | Triterpenoid | Proteasome inhibition, Hsp90 inhibition. researchgate.netnih.gov | Shares a similar gene expression signature related to UPS inhibition. researchgate.net |

Synergistic Effects with Other Research Modulators in Cellular and Biochemical Systems

The potential for synergistic interactions between this compound and other modulators is an area of active investigation. While direct studies on DGA's synergistic effects are less common than for its parent compound, Gambogic Acid, the existing research on GA provides a basis for understanding potential combinations.

Gambogic acid has been observed to act synergistically with various chemotherapeutic agents in research settings. nih.gov For instance, it has been shown to sensitize cancer cells to agents like cisplatin (B142131) by inactivating pathways such as NF-κB and MAPK/HO-1. rsc.org This chemo-sensitization effect is a key area of interest, as it could potentially allow for the use of lower concentrations of conventional drugs, thereby reducing their associated toxicities in a research context. nih.gov

While specific synergistic combinations involving this compound are not as extensively documented, its known mechanisms of action suggest potential for synergy. For example, its role as a proteasome inhibitor could theoretically enhance the effects of compounds that produce misfolded proteins. researchgate.net Furthermore, its ability to inhibit gap junctional intercellular communication might be explored in combination with agents whose efficacy is affected by cell-to-cell communication. nih.gov

Preliminary experiments combining GA analogues, including DGA, with oxaliplatin (B1677828) or irinotecan (B1672180) did not show synergistic activity in one study. diva-portal.org However, research into the synergistic potential of this compound with a broader range of modulators is ongoing.

Future Directions and Research Perspectives Non Clinical

Dihydrogambogic Acid as a Pharmacological Research Tool for Elucidating Cellular Pathways

This compound, a derivative of the potent natural product gambogic acid, serves as a valuable tool in pharmacological research for dissecting complex cellular pathways. researchgate.net Its utility stems from its ability to modulate specific biological processes, thereby allowing researchers to probe the functions of various molecular components within a cell. One of the primary systems investigated using gambogic acid and its analogues like this compound is the ubiquitin-proteasome system (UPS). The UPS is a critical pathway for controlled protein degradation and regulates fundamental cellular activities. researchgate.net

Studies have demonstrated that gambogic acid and its derivatives can inhibit the UPS, leading to the accumulation of polyubiquitinated proteins and inducing cell death, particularly in cancer cells. researchgate.net This inhibitory action makes this compound a useful instrument for studying the consequences of UPS disruption. For instance, by treating cells with this compound, researchers can explore the downstream effects of proteasome inhibition on cell signaling, cell cycle progression, and apoptosis. This approach has been used in human melanoma cell lines expressing ubiquitin coupled to a fluorescent protein, where UPS inhibition by this compound leads to a measurable accumulation of fluorescence. researchgate.net

Furthermore, this compound is instrumental in elucidating the intricacies of apoptosis, or programmed cell death. The compound has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govnih.gov By analyzing the cellular response to this compound, scientists can map the activation cascade of caspases, the role of Bcl-2 family proteins, and the release of mitochondrial factors like cytochrome c. A fluorescent derivative of its parent compound, gambogic acid, was shown to localize specifically to the mitochondria, indicating that this organelle is a primary target. nih.gov This allows for detailed investigation into the mechanisms of mitochondrial-mediated apoptosis, making this compound a key compound for studying the molecular machinery of cell death.

The table below summarizes key cellular pathways that can be investigated using this compound.

| Cellular Pathway | Research Application of this compound | Key Molecular Targets/Effects |

| Ubiquitin-Proteasome System (UPS) | Inducing and studying the effects of UPS inhibition. | Inhibition of 20S proteasome, accumulation of polyubiquitinated proteins. researchgate.net |

| Apoptosis (Intrinsic Pathway) | Investigating mitochondrial-mediated cell death. | Induction of mitochondrial damage, modulation of Bcl-2 family proteins. nih.gov |

| Apoptosis (Extrinsic Pathway) | Elucidating death receptor-mediated signaling. | Activation of caspase cascades. nih.gov |

| NF-κB Signaling | Studying inflammatory and cell survival pathways. | Suppression of NF-κB activity through modification of IKKβ. semanticscholar.org |

| PI3K/Akt/mTOR Pathway | Exploring cell proliferation, growth, and survival signals. | Downregulation of the pathway, inhibition of AKT phosphorylation. mdpi.comnih.gov |

Potential as a Lead Compound for the Development of Novel Chemical Biology Probes

This compound's parent compound, gambogic acid, possesses a unique caged xanthone (B1684191) structure that is amenable to chemical modification, making it an attractive scaffold for developing novel chemical biology probes. mdpi.comnih.gov Chemical probes are small molecules used to study biological systems by selectively binding to and modulating the function of a specific protein target. escholarship.org The development of high-quality probes requires a lead compound that is potent, selective, and has a known mechanism of action. escholarship.org

The structure of gambogic acid, and by extension this compound, offers multiple sites for chemical derivatization. mdpi.comnih.gov Modifications can be made to the hydroxyl and carboxyl groups, as well as the prenyl side chains, without losing the core biological activity. nih.gov This allows for the synthesis of a library of derivatives with varied properties. For example, functional groups can be introduced to serve as "chemical handles" for attaching reporter tags like fluorophores or biotin. nih.gov These tagged probes enable researchers to visualize the subcellular localization of the compound's targets, pull down protein complexes for identification via mass spectrometry, and quantify target engagement in living cells.

Structure-activity relationship (SAR) studies have shown that the α,β-unsaturated ketone moiety in gambogic acid is crucial for its biological activity, likely acting as a Michael acceptor to form covalent bonds with nucleophilic residues like cysteine on target proteins. mdpi.comnih.gov This covalent binding potential can be exploited to design highly specific and irreversible probes. By modifying other parts of the this compound molecule, researchers can fine-tune its selectivity for a particular protein, minimizing off-target effects. The goal is to create probes that are highly selective for one target, allowing for the unambiguous study of that target's function. escholarship.org

The development of such probes from the this compound scaffold would facilitate the identification of its direct binding partners and help to deconstruct the complex signaling networks it perturbs. nih.gov This strategy has been successfully applied to other natural products, leading to significant advances in understanding cellular biology. nih.gov

Exploration of Uncharted Biological Activities and Novel Molecular Target Discovery

While this compound and its parent compound are primarily known for their anti-cancer properties, the full spectrum of their biological activities remains largely unexplored. semanticscholar.org Natural products often possess a wide range of pharmacological effects due to their complex structures, which have evolved to interact with multiple biological targets. mdpi.com Preliminary research on gambogic acid has already indicated activities beyond oncology, including anti-inflammatory, antiviral, anti-parasitic, and antioxidant effects. semanticscholar.orgmdpi.com These findings suggest that this compound could also be a valuable tool for research in immunology, virology, and neurobiology.

A key future direction is the systematic screening of this compound and a library of its derivatives against a broad array of biological assays. This could uncover novel therapeutic applications. For example, its anti-inflammatory properties, potentially mediated through the suppression of the NF-κB pathway, warrant further investigation for conditions like osteoarthritis. semanticscholar.org

The identification of novel molecular targets is another critical research avenue. The mechanism of action for gambogic acid is known to be complex, involving multiple targets. mdpi.com Proteomic and bioinformatic analyses have begun to map the network of proteins affected by gambogic acid, revealing targets involved in protein transport, redox regulation, and metabolism. nih.gov However, many direct binding partners are yet to be definitively identified.

Modern target identification strategies can be applied to this compound. These include:

Affinity-based proteomics: Using immobilized this compound as bait to capture binding proteins from cell lysates.

Cellular thermal shift assay (CETSA): Detecting the stabilization of target proteins upon drug binding in intact cells.

Computational modeling and docking: Predicting potential binding partners based on the three-dimensional structure of the compound and known protein structures. nih.gov

Discovering new targets for this compound would not only deepen the understanding of its mechanism of action but could also validate these proteins as new points of intervention for various diseases. nih.gov For instance, the discovery that gambogic acid can downregulate Bromodomain-containing protein 4 (BRD4), an oncogenic protein, has opened new avenues for its application in specific cancers. nih.gov Similar discoveries for this compound could significantly expand its utility as a research tool.

Development of Advanced Analytical Techniques for Research-Scale Characterization

The thorough characterization of this compound and its derivatives is essential for its effective use as a research tool. This requires the development and application of advanced analytical techniques to determine its physicochemical properties, purity, and stability. biotherapeuticsanalyticalsummit.com While standard methods like NMR, IR, and mass spectrometry are used for structural elucidation, more sophisticated techniques are needed for in-depth research-scale analysis. researchgate.net

High-performance liquid chromatography (HPLC) is a cornerstone technique for the purification and quantification of gambogic acid and its derivatives. researchgate.net Developing optimized HPLC methods, potentially coupled with mass spectrometry (LC-MS), is crucial for separating this compound from complex mixtures, detecting trace impurities, and studying its metabolic fate in cellular models. researchgate.netfrontiersin.org

Further advanced analytical approaches could include:

Capillary Electrophoresis (CE): Offering high-resolution separation based on charge and size, which can be useful for analyzing charged derivatives or studying binding interactions.

Circular Dichroism (CD) Spectroscopy: To study the conformation of this compound and how it changes upon interaction with its biological targets.

Surface Plasmon Resonance (SPR): A label-free technique to quantitatively measure the binding kinetics (association and dissociation rates) between this compound and its target proteins in real-time.

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding, providing a complete picture of the binding affinity and mechanism.

The table below outlines potential advanced analytical techniques and their applications in this compound research.

| Analytical Technique | Application in this compound Research | Information Gained |

| LC-MS/MS | Quantification in biological matrices; metabolite identification. | Pharmacokinetics, metabolic stability, structural confirmation of metabolites. |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination for formula confirmation. | Unambiguous elemental composition. nih.gov |